

Application Notes and Protocols: Trihexylamine as an Extractant for Metal Ions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trihexylamine*

Cat. No.: *B047920*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trihexylamine in Metal Ion Extraction

Trihexylamine (THA), a tertiary amine with the chemical formula $C_{18}H_{39}N$, serves as a versatile liquid-liquid extraction reagent for the separation and purification of metal ions from aqueous solutions.^[1] Its lipophilic nature, conferred by the three hexyl chains, ensures high solubility in organic solvents and immiscibility with water, making it an effective component of solvent extraction systems.^[1] The extraction mechanism primarily relies on the formation of ion-pair complexes between the protonated amine and anionic metal complexes in the aqueous phase. This process is highly dependent on the pH of the aqueous solution and the presence of complexing agents.

The basicity of the nitrogen atom in **trihexylamine** allows it to be protonated by an acid, forming a trihexylammonium cation. This cation can then exchange with a metal-containing anionic species, facilitating the transfer of the metal ion into the organic phase. The general mechanism can be described as follows:

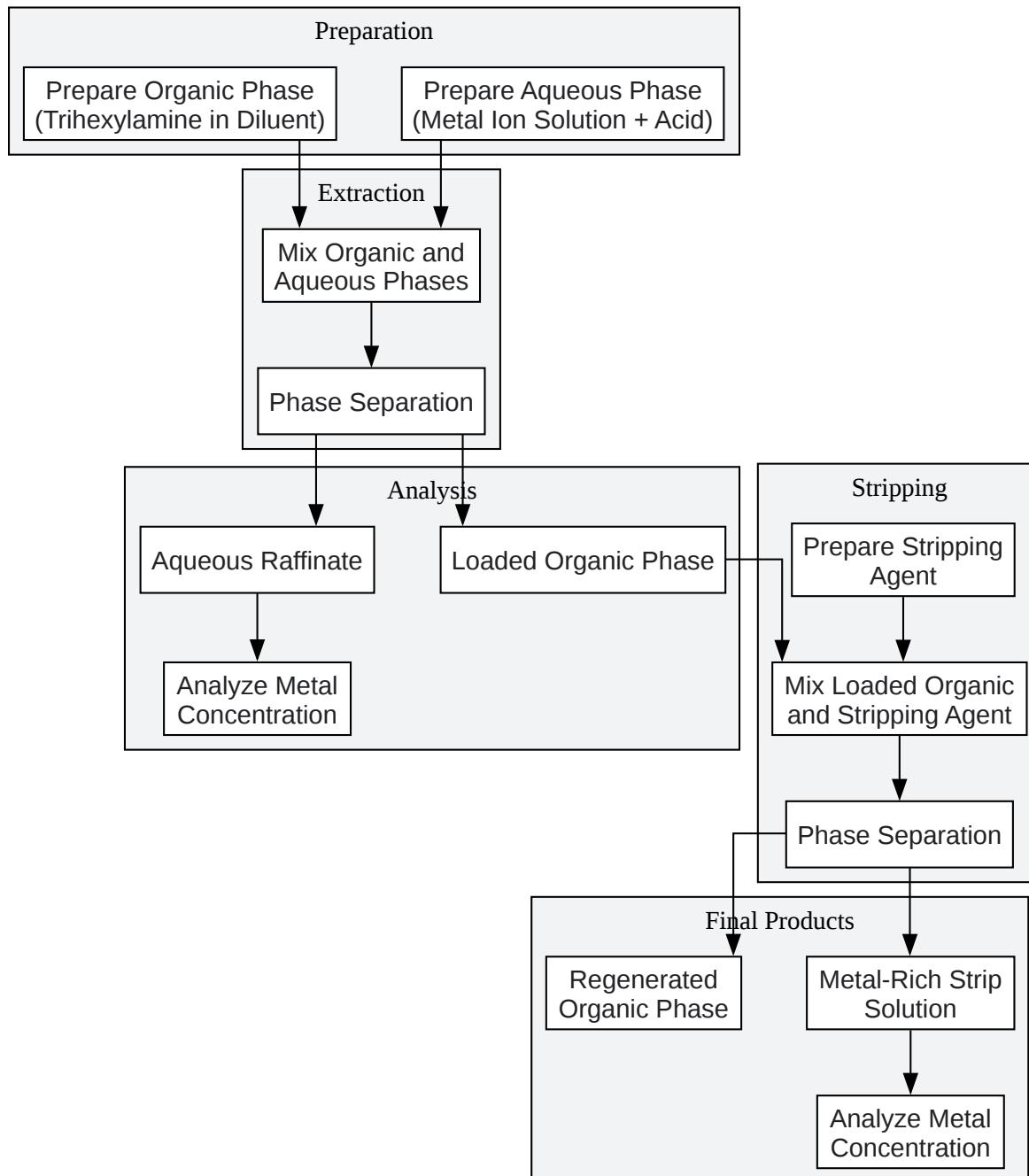
- Protonation of the Amine: In the presence of an acidic aqueous phase, the amine in the organic phase is protonated at the phase boundary.
- Anion Exchange: The protonated amine then forms an ion pair with an anionic metal complex present in the aqueous phase, leading to the extraction of the metal into the organic phase.

The efficiency of this process is influenced by several factors, including the type and concentration of acid in the aqueous phase, the concentration of the amine in the organic diluent, the nature of the organic diluent, and the temperature.

General Experimental Protocol for Metal Ion Extraction

This protocol provides a general procedure for the liquid-liquid extraction of metal ions using **trihexylamine**. Specific modifications for each metal are detailed in the subsequent sections.

Materials:


- **Trihexylamine** (THA)
- Organic diluent (e.g., kerosene, xylene, toluene)
- Aqueous feed solution containing the metal ion of interest
- Acidic solution (e.g., HCl, H₂SO₄, HNO₃) for pH adjustment
- Stripping agent (e.g., dilute acid, base, or complexing agent solution)
- Separatory funnels
- pH meter
- Analytical instrument for metal ion concentration measurement (e.g., AAS, ICP-OES)

Procedure:

- Organic Phase Preparation: Prepare the organic extractant solution by dissolving a known concentration of **trihexylamine** in the chosen organic diluent.
- Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of the target metal ion. Adjust the pH of the solution to the desired value using an appropriate acid.
- Extraction:

- Transfer equal volumes of the organic and aqueous phases into a separatory funnel.
- Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and mass transfer.
- Allow the phases to separate.
- Phase Separation: Carefully separate the aqueous phase (raffinate) from the organic phase (loaded organic).
- Analysis of Raffinate: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.
- Stripping (Back-Extraction):
 - Transfer the loaded organic phase to a clean separatory funnel.
 - Add a suitable stripping solution.
 - Shake the funnel to transfer the metal ion from the organic phase back to the aqueous phase.
 - Separate the phases and analyze the metal ion concentration in the stripping solution.
- Calculation of Extraction Efficiency:
 - The distribution ratio (D) is calculated as the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.
 - The percentage of extraction (%E) is calculated using the formula:
$$\%E = [D / (D + (V_{aq} / V_{org}))] * 100$$
, where V_{aq} and V_{org} are the volumes of the aqueous and organic phases, respectively.[\[2\]](#)

Logical Workflow for a Typical Extraction and Stripping Process

[Click to download full resolution via product page](#)

Caption: Workflow for Metal Ion Extraction and Stripping.

Extraction of Specific Metal Ions

Cobalt (Co²⁺)

The extraction of cobalt(II) from acidic chloride solutions using tertiary amines like trioctylamine is a well-established process, and similar principles apply to **trihexylamine**. The extraction efficiency is highly dependent on the chloride ion concentration and the pH of the aqueous phase. Cobalt forms anionic chloro-complexes (e.g., $[\text{CoCl}_3]^-$, $[\text{CoCl}_4]^{2-}$) which are then extracted by the protonated amine.

Quantitative Data (Analogous from Trioctylamine Studies):

Parameter	Condition	Extraction Efficiency (%)	Reference
pH	4.75	32.4	[3]
7.65	98.0	[3]	
Extractant Conc.	0.04 M Na-Cyanex 272	Varies with pH	[3]
Synergist	with D2EHPA	77% (Co) vs <1% (Ni)	[4]

Experimental Protocol for Cobalt Extraction:

- Aqueous Phase: Prepare a solution of CoCl_2 in deionized water. Add HCl to achieve the desired chloride concentration and initial pH.
- Organic Phase: Prepare a solution of **trihexylamine** (e.g., 0.1 M) in a suitable diluent like kerosene.
- Extraction: Follow the general protocol. Equilibrate for at least 10 minutes.
- Stripping: Use a dilute solution of a non-complexing acid (e.g., 0.1 M H_2SO_4) or a basic solution (e.g., ammonia) to strip the cobalt from the loaded organic phase.

Signaling Pathway for Cobalt Extraction Mechanism

[Click to download full resolution via product page](#)

Caption: Ion-Pair Formation in Cobalt Extraction.

Nickel (Ni^{2+})

The extraction of nickel by tertiary amines is generally less efficient than for cobalt under similar conditions, which allows for their separation. The extraction of nickel is also pH-dependent and can be enhanced by the presence of certain anions.

Quantitative Data (Analogous from Triethylamine/Trioctylamine Studies):

Parameter	Condition	Extraction Efficiency (%)	Reference
pH	4.5	~99.6 (with TEA)	[5]
Extractant Conc.	5.0% TEA in hexane	99.6	[5]
Stripping Agent	0.5 M HCl	Effective	[5]

Experimental Protocol for Nickel Extraction:

- Aqueous Phase: Prepare a solution of NiSO_4 or NiCl_2 . Adjust the pH to the desired value (e.g., 4.5-7) using a suitable buffer or base.
- Organic Phase: Prepare a solution of **trihexylamine** (e.g., 0.1-0.5 M) in a non-polar diluent.
- Extraction: Follow the general protocol.
- Stripping: Use a dilute mineral acid (e.g., 0.5 M HCl) to strip the nickel from the loaded organic phase.[\[5\]](#)

Copper (Cu^{2+})

Copper can be extracted from acidic solutions, particularly from chloride media where it forms anionic chloro-complexes. The extraction efficiency is influenced by the chloride concentration and pH.

Quantitative Data (Analogous from Trioctylamine Studies):

Parameter	Condition	Extraction Efficiency (%)	Reference
Chloride Conc.	0.18 M NH_4Cl	76.8	[6]
Extractant Conc.	5% TOA in benzene	~85 (in portions)	[6]
pH	3.0	Highest absorbance	[7]

Experimental Protocol for Copper Extraction:

- Aqueous Phase: Prepare a solution of CuSO_4 or CuCl_2 . Add a source of chloride ions (e.g., NaCl or NH_4Cl) and adjust the pH.
- Organic Phase: Prepare a solution of **trihexylamine** in a suitable diluent.
- Extraction: Follow the general protocol.
- Stripping: A dilute solution of a non-complexing acid or ammonium salt can be used for stripping.[\[6\]](#)

Zinc (Zn^{2+})

Zinc is readily extracted from acidic solutions containing chloride or thiocyanate ions, which form stable anionic complexes.

Quantitative Data (Analogous from N-n-hexylaniline Studies):

Parameter	Condition	Extraction Efficiency (%)	Reference
Acidity	0.1-3 M H_2SO_4	Quantitative	[8]
Thiocyanate Conc.	0.3-0.7 M KSCN	Quantitative	[8]
Equilibrium Time	1 minute	Complete	[8]

Experimental Protocol for Zinc Extraction:

- Aqueous Phase: Prepare a solution of $ZnSO_4$. Add KSCN and H_2SO_4 to the desired concentrations.
- Organic Phase: Prepare a solution of **trihexylamine** in xylene.
- Extraction: Follow the general protocol, shaking for at least 2 minutes.[8]
- Stripping: An acetate buffer solution can be used to strip the zinc from the organic phase.[8]

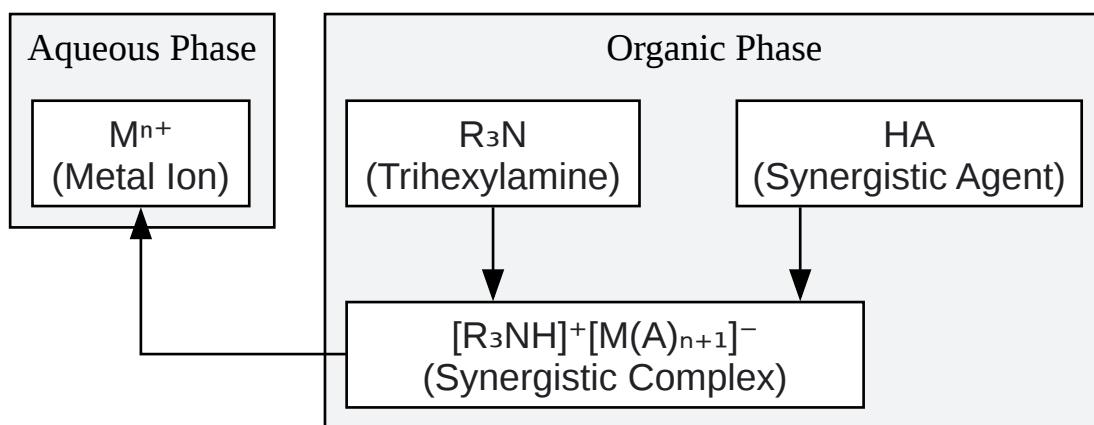
Rare Earth Elements (REEs)

The extraction of rare earth elements (REEs) with **trihexylamine** is often performed from nitrate or thiocyanate media. The extraction efficiency generally increases with the atomic number of the REE. Synergistic extraction systems are commonly employed to enhance the separation of REEs.

Quantitative Data (Analogous from Tri-n-hexylamine di-2-ethyl hexyl phosphate Studies):

Parameter	Condition	Extraction Efficiency (%)	Reference
Neodymium (Nd)	pH 3.17, O/A ratio 2:1	100	[9]
Stripping	1 M HCl, O/A ratio 1:1	96	[9]

Experimental Protocol for REE Extraction:


- Aqueous Phase: Prepare a solution of REE nitrates. Adjust the pH to the optimal range (e.g., 2.5-4).
- Organic Phase: Prepare a solution of **trihexylamine** in a suitable diluent. For synergistic extraction, a second extractant like an organophosphorus acid can be added.
- Extraction: Follow the general protocol.
- Stripping: A dilute mineral acid (e.g., 1 M HCl or HNO₃) is typically used for stripping.[9]

Synergistic Extraction Systems

The extraction efficiency and selectivity of **trihexylamine** can be significantly improved by the addition of a second extractant, a phenomenon known as synergism. Common synergistic agents include organophosphorus acids (e.g., D2EHPA), neutral organophosphorus compounds (e.g., TBP), and chelating extractants (e.g., β -diketones).

The synergistic mechanism often involves the formation of a mixed-ligand complex in the organic phase, which is more stable and more readily extracted than the complex with either extractant alone.

Logical Diagram of a Synergistic Extraction Mechanism

[Click to download full resolution via product page](#)

Caption: Formation of a Mixed-Ligand Complex in Synergistic Extraction.

Conclusion

Trihexylamine is a capable extractant for a range of metal ions, with its performance being highly dependent on the specific conditions of the aqueous phase, particularly pH and the presence of complexing anions. While specific quantitative data for **trihexylamine** is not as abundant in the literature as for other tertiary amines like trioctylamine, the general principles of extraction and the experimental protocols are largely transferable. For optimal performance, especially for the separation of closely related metals like cobalt and nickel or among the rare earth elements, the use of synergistic extraction systems is highly recommended. Further research to quantify the extraction behavior of **trihexylamine** under various conditions would be beneficial for its broader application in hydrometallurgy and analytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Trihexylamine as an Extractant for Metal Ions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047920#trihexylamine-as-an-extractant-for-metal-ions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com